1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone

Description

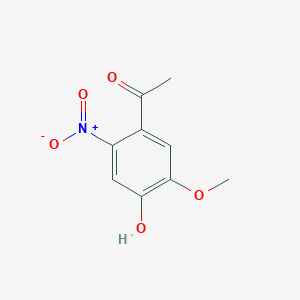

1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone is a substituted acetophenone derivative featuring a phenyl ring with three distinct functional groups: a hydroxyl (-OH) at position 4, a methoxy (-OCH₃) at position 5, and a nitro (-NO₂) group at position 2. The acetyl (-COCH₃) group at position 1 completes the structure. Its structural analogs, however, provide insights into its behavior, synthesis, and applications .

Properties

IUPAC Name |

1-(4-hydroxy-5-methoxy-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5(11)6-3-9(15-2)8(12)4-7(6)10(13)14/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOJFKIFPFUTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone, a nitrophenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound's unique structural features contribute to its interaction with various biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H11N1O4

- Molecular Weight : 223.20 g/mol

- Functional Groups : Hydroxy (-OH), Methoxy (-OCH3), Nitro (-NO2)

This compound's structural characteristics allow it to participate in various biochemical interactions, influencing its biological activity.

Anticancer Properties

Recent studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. The compound exhibits selective toxicity, which is crucial for developing targeted cancer therapies.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic activity of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via upregulation of pro-apoptotic genes (Bax, P53) |

| HCT-116 | 15.3 | Cell cycle arrest and DNA fragmentation |

The compound's ability to induce apoptosis and halt cell cycle progression highlights its potential as a chemotherapeutic agent.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It was tested against various bacterial strains, demonstrating significant inhibition.

Antimicrobial Efficacy Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound can serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It potentially modulates receptor signaling pathways that regulate cell survival and proliferation.

- DNA Interference : The nitro group may facilitate interactions with DNA, leading to fragmentation and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship of nitrophenyl derivatives to optimize their biological activity. Variations in substituents on the phenyl ring significantly influence the compound's efficacy.

Table of SAR Findings

| Compound Variant | Biological Activity | Notes |

|---|---|---|

| This compound | High anticancer activity | Preferred for further modification |

| 1-(4-Hydroxy-2-nitrophenyl)ethanone | Moderate activity | Less effective due to reduced binding affinity |

| 1-(3-Methoxy-5-nitrophenyl)ethanone | Low activity | Unfavorable steric hindrance |

These studies emphasize the importance of specific functional groups in enhancing biological activity.

Comparison with Similar Compounds

Key Observations :

- Nitro Group : The nitro group at position 2 in the target compound distinguishes it from most analogs (e.g., ), introducing strong electron-withdrawing effects that may enhance stability and alter reactivity in substitution or coupling reactions .

2.3 Physical Properties

Melting points (m.p.) and solubility trends can be inferred from analogs:

Preparation Methods

Nitration of Methoxy-Hydroxy Acetophenone Precursors

A common and effective approach to synthesize 1-(4-hydroxy-5-methoxy-2-nitrophenyl)ethanone involves the selective nitration of 4-hydroxy-5-methoxyacetophenone or closely related derivatives. The nitration is typically conducted using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselectivity and avoid over-nitration or side reactions.

- Reaction Conditions: The nitration is carried out at low temperatures (0–5°C) to favor substitution at the 2-position relative to the acetyl group, leveraging the directing effects of the hydroxy and methoxy groups on the aromatic ring.

- Workup: After nitration, the reaction mixture is quenched with ice water, and the crude product is isolated by filtration or extraction.

- Purification: Recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) or column chromatography is employed to obtain the pure compound.

Demethylation and Functional Group Interconversion

In some synthetic strategies, the methoxy group is introduced initially as a methyl ether, which can be selectively demethylated under mild basic conditions to yield the phenolic hydroxy group at the 4-position. This method is useful when starting from 3-methoxy-4-hydroxy-5-nitrobenzaldehyde or related intermediates.

- Demethylation Agents: Triethylamine in ethanol at elevated temperatures (70–75°C) has been reported to effectively remove methyl groups ortho to nitro substituents without disrupting other functional groups.

- Advantages: This method allows for the preparation of catechol derivatives and related compounds with precise substitution patterns, as demonstrated in the synthesis of related nitrophenyl ethanones.

Grignard Reaction Followed by Oxidation

Another route involves the formation of (5-methoxy-2-nitrophenyl)(phenyl)methanol intermediates via Grignard addition to benzaldehyde derivatives, followed by oxidation to the corresponding acetophenone.

- Procedure: Starting from 3-iodo-4-nitroanisole, a Grignard reagent such as 4-methoxyphenylmagnesium chloride is added at low temperature (-40 to -20°C), then benzaldehyde is introduced to form the secondary alcohol intermediate.

- Oxidation: The secondary alcohol is oxidized to the ketone to yield the target acetophenone derivative.

- Yield: Reported yields for this method are moderate to good (around 60–70%).

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4 (mixed acid) | 0–5°C | 60–75 | Controlled temperature for regioselectivity |

| Demethylation | Triethylamine in ethanol | 70–75°C, 12 h | 45–60 | Selective cleavage of methyl ethers ortho to nitro |

| Grignard Addition | 4-methoxyphenylmagnesium chloride in THF | -40 to -20°C | 68 | Followed by benzaldehyde addition |

| Oxidation of alcohol | Standard oxidants (e.g., PCC, Dess-Martin) | Room temperature | 65–70 | Converts secondary alcohol to ketone |

| Purification | Recrystallization or column chromatography | Ambient | — | Essential for high purity |

Research Findings and Analytical Data

- NMR Spectroscopy: Characteristic proton signals include singlets for the methoxy group (~3.9 ppm) and the aromatic protons, with shifts influenced by the electron-withdrawing nitro group.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of the nitro-substituted acetophenone.

- Melting Point: Typically observed in the range of 140–150°C, confirming purity and structural integrity.

- Chromatographic Purity: High-performance liquid chromatography (HPLC) confirms purity ≥95% after purification steps.

Comparative Analysis with Similar Compounds

| Compound | Substituents | Melting Point (°C) | Yield (%) | Key Notes |

|---|---|---|---|---|

| This compound | Hydroxy (4), Methoxy (5), Nitro (2) | 140–150 | 60–75 | Selective nitration and demethylation routes |

| 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone | Hydroxy (4), Methoxy (3), Nitro (5) | 148–149 | 65–70 | Similar synthetic approach with minor positional differences |

| 1-(2-Hydroxy-4-methyl-5-nitrophenyl)ethanone | Hydroxy (2), Methyl (4), Nitro (5) | 135–140 | 55–70 | Nitration of methyl-substituted acetophenone |

Q & A

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitration).

- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, stoichiometry) .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for acylation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.